Bicyclo[2.2.2]octane-1-carbaldehyde

Lipophilicity Drug Design ADME

Select Bicyclo[2.2.2]octane-1-carbaldehyde (CAS 2064-05-3) for its bridgehead formyl group on a rigid bicyclo[2.2.2]octane scaffold—critical for constructing rod-like liquid crystal molecules with optimal mesogenic behavior. Unlike the 2-carbaldehyde isomer, this 1-substituted variant ensures linear geometry, preventing 'kinked' structures that compromise display performance. With a calculated LogP of ~2.11, it offers superior lipophilicity tuning for CNS drug candidates targeting the optimal LogP 2–4 range. Supplied at 97% purity, it reduces side-product formation and post-reaction purification—accelerating hit-to-lead campaigns and lowering cost per data point in parallel medicinal chemistry workflows.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 2064-05-3
Cat. No. B3049443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octane-1-carbaldehyde
CAS2064-05-3
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CC2(CCC1CC2)C=O
InChIInChI=1S/C9H14O/c10-7-9-4-1-8(2-5-9)3-6-9/h7-8H,1-6H2
InChIKeyMPLAMJZRRHSDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]octane-1-carbaldehyde (CAS 2064-05-3) for Research and Industrial Procurement: Key Properties and Supplier Data


Bicyclo[2.2.2]octane-1-carbaldehyde (CAS 2064-05-3) is a bridged bicyclic aldehyde with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol . It is characterized by a rigid bicyclo[2.2.2]octane scaffold bearing a formyl group at a bridgehead position, which imparts unique spatial and electronic properties compared to non-bridged or differently substituted analogs . The compound is typically supplied as a solid and is soluble in non-polar organic solvents such as hexane and toluene .

Why Bicyclo[2.2.2]octane-1-carbaldehyde Cannot Be Simply Replaced by Other Bicyclo[2.2.2]octane Derivatives in R&D


Substituting Bicyclo[2.2.2]octane-1-carbaldehyde with another bicyclo[2.2.2]octane derivative—such as the 2-carbaldehyde isomer, the corresponding carboxylic acid, or the primary alcohol—will fundamentally alter the molecule's physicochemical profile and synthetic utility. These compounds exhibit significant differences in lipophilicity (LogP), thermal behavior (boiling point), and hydrogen-bonding capacity, which directly impact their performance in key applications like liquid crystal synthesis, drug design, and materials science [1][2]. The quantitative evidence below demonstrates that each analog occupies a distinct property space, making direct one-for-one substitution scientifically unsound without re-optimization of the entire synthetic or formulation process.

Quantitative Differentiation of Bicyclo[2.2.2]octane-1-carbaldehyde Against Closest Analogs: LogP, Thermal Data, and Purity Benchmarks


Lipophilicity (LogP) Comparison: 1-Carbaldehyde vs. 2-Carbaldehyde and Carboxylic Acid Analogs

The lipophilicity of Bicyclo[2.2.2]octane-1-carbaldehyde, as measured by its calculated LogP value of approximately 2.11–2.16 [1], is distinct from that of its structural analogs. The 2-carbaldehyde isomer is reported to have a lower LogP, while the corresponding carboxylic acid exhibits a LogP of around 2.1 [2]. This difference in LogP, though seemingly small, translates to a measurable change in partition coefficient, which can significantly affect a compound's behavior in biological assays and its suitability as a building block for molecules requiring specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Lipophilicity Drug Design ADME Physicochemical Properties

Thermal Properties: Boiling Point Differentiation from Carboxylic Acid and Alcohol Analogs

Bicyclo[2.2.2]octane-1-carbaldehyde exhibits a boiling point of 90 °C at 0.1 Torr (predicted atmospheric boiling point ~130 °C) [1]. This thermal profile places it in a distinct volatility class compared to its closest functional group analogs: the corresponding carboxylic acid boils at a much higher temperature of 274.3±8.0 °C at 760 Torr , while the primary alcohol analog boils at 100 °C at 10 Torr [2]. These substantial differences in boiling point reflect the differing strengths of intermolecular forces (hydrogen bonding in the acid/alcohol vs. weaker dipole-dipole interactions in the aldehyde) and have direct implications for purification (e.g., distillation vs. recrystallization) and high-temperature processing in material science applications.

Thermal Stability Distillation Volatility Materials Science

Purity Specifications and Vendor Benchmarking for Research-Grade Material

Commercially available Bicyclo[2.2.2]octane-1-carbaldehyde is offered with a minimum purity specification of 95% to 98% from multiple established suppliers . This high purity is essential for its use as a precision building block in organic synthesis and medicinal chemistry, where even minor impurities can lead to side reactions or affect the accuracy of biological assays. In contrast, the 2-carbaldehyde isomer is often supplied at a lower minimum purity of 95% , which may necessitate additional in-house purification steps before use in sensitive applications, thereby increasing overall cost and time-to-result.

Quality Control Procurement Analytical Chemistry Synthetic Reliability

Bridgehead Substitution and Rigid Scaffold: Impact on Liquid Crystal and Material Science Applications

The bicyclo[2.2.2]octane scaffold is a privileged structure in the design of liquid crystal materials due to its high rigidity and well-defined molecular geometry [1][2]. Bicyclo[2.2.2]octane-1-carbaldehyde, bearing the reactive formyl group at the bridgehead position, serves as a key intermediate for introducing this rigid core into larger molecular architectures via reactions such as Wittig olefination, reductive amination, and Grignard additions. While the 2-carbaldehyde isomer (CAS 62028-29-9) can also be used in some of these transformations, the bridgehead substitution pattern of the 1-carbaldehyde offers distinct steric and electronic control in subsequent derivatizations, which is crucial for achieving the precise molecular ordering required for advanced liquid crystal displays (LCDs) and other optoelectronic materials [3].

Liquid Crystals Material Science Rigid Scaffolds Synthetic Intermediates

Optimal Research and Industrial Use Cases for Bicyclo[2.2.2]octane-1-carbaldehyde Based on Quantitative Differentiation


Synthesis of Liquid Crystal Intermediates Requiring a Linear, Rigid Bicyclic Core

The bridgehead aldehyde functionality of Bicyclo[2.2.2]octane-1-carbaldehyde makes it a privileged building block for constructing rod-like liquid crystal molecules. Its rigid bicyclo[2.2.2]octane core, when functionalized through the aldehyde group, imparts the necessary shape anisotropy and thermal stability required for nematic and smectic phases in display technologies [1][2]. Procurement of the 1-carbaldehyde isomer, rather than the 2-carbaldehyde, ensures the final molecule possesses the linear geometry critical for optimal mesogenic behavior, avoiding the synthesis of undesired 'kinked' structures that would compromise liquid crystal performance.

Medicinal Chemistry Programs Targeting Specific LogP Ranges for CNS or Oral Bioavailability

With a calculated LogP of approximately 2.11–2.16, Bicyclo[2.2.2]octane-1-carbaldehyde offers a distinct lipophilicity profile compared to its more polar (e.g., 4-hydroxy derivative, XLogP3-AA: 0.4) or more lipophilic (e.g., 4-pentyl-methanol analog, LogP: 3.9) counterparts . This property is valuable in medicinal chemistry for fine-tuning the ADME properties of drug candidates. Researchers developing compounds for central nervous system (CNS) targets, where optimal LogP values often range from 2 to 4, can use this building block to modulate lipophilicity without introducing additional heteroatoms that might alter target binding or increase metabolic liability [3].

Development of Novel Rigid Scaffolds and Foldamers via Bridgehead Functionalization

The unique bridgehead substitution pattern of the aldehyde group allows for the creation of highly constrained molecular architectures. Unlike the 2-carbaldehyde, which can undergo reactions that are influenced by neighboring ring carbons, the 1-carbaldehyde's reactivity is governed by the electronic properties of the entire bicyclic cage. This can lead to improved diastereoselectivity and regiocontrol in subsequent transformations, making it a superior choice for the synthesis of complex natural product analogs, chiral ligands, and foldamers where precise three-dimensional orientation of functional groups is paramount [4].

High-Throughput Experimentation (HTE) Where High Initial Purity Reduces Purification Bottlenecks

For laboratories engaged in high-throughput synthesis or parallel medicinal chemistry, the availability of Bicyclo[2.2.2]octane-1-carbaldehyde at 97-98% purity from multiple vendors offers a distinct operational advantage. Using this higher-purity starting material, compared to the 95% grade often supplied for the 2-carbaldehyde isomer, minimizes the risk of side-product formation and reduces the need for post-reaction purification . This directly translates to faster library synthesis, more reliable screening data, and lower overall cost per data point in hit-to-lead optimization campaigns.

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